molecular formula C34H36Cl2N6O5S B1667384 Anatibant CAS No. 209733-45-9

Anatibant

货号 B1667384
CAS 编号: 209733-45-9
分子量: 711.7 g/mol
InChI 键: XUHBBTKJWIBQMY-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anatibant is a selective, very potent, small-molecule Bradykinin B2 receptor antagonist . It is developed for the treatment of traumatic brain injury (TBI) . The chemical formula of Anatibant is C34H36Cl2N6O5S .


Molecular Structure Analysis

Anatibant has a complex molecular structure. Its average weight is 711.66 and its monoisotopic weight is 710.1844949 . The structure can be represented by the SMILES string and InChI string, which are standard ways to represent a molecule’s structure .

科学研究应用

创伤性脑损伤(TBI)治疗

Anatibant,一种激肽酶B2受体拮抗剂,已被探讨其在治疗严重创伤性脑损伤(TBI)中的潜力。Marmarou等人(2005年)进行了一项对严重TBI患者进行安替班特安慰剂对照试验的研究,调查了安替班特的药代动力学、安全性和耐受性。他们观察到药代动力学中的剂量比例性,并且在创伤后明显增加了血浆和脑脊液中的激肽代谢产物BK1-5水平。这支持了安替班特在治疗TBI引起的继发性脑损伤中的潜在用途 (Marmarou et al., 2005)

降低颅内高压和脑损伤

Zweckberger&Plesnila(2009年)研究了安替班特在减少小鼠实验性TBI后的脑水肿和颅内压(ICP)方面的有效性。他们发现,安替班特在创伤后24小时明显降低了ICP和挫伤体积,表明其作为TBI治疗选择的潜力 (Zweckberger&Plesnila,2009年)

TBI患者的临床试验

Shakur等人(2009年)进行的BRAIN TRIAL评估了TBI患者中安替班特的安全性和有效性。然而,这项试验未达到计划的样本量,从而降低了研究检测严重不良事件风险增加的能力。这项研究强调了需要进行更大规模的试验以确定安替班特在TBI治疗中的安全性和有效性 (Shakur et al., 2009)

血脑屏障穿透

Ongali等人(2006年)进行的一项研究探讨了安替班特甲磺酸盐(Ms)在闭合性头部创伤后对小鼠激肽B1和B2受体的结合特性和影响。他们的研究结果显示,安替班特Ms,一种非肽B2受体拮抗剂,足以穿透大脑,特别是在破坏血脑屏障后,以解释其神经和血管保护作用。这表明了安替班特Ms在减少脑水肿和改善创伤性脑损伤病例中的神经功能恢复方面的潜力 (Ongali et al., 2006)

安全和危害

Safety data for Anatibant suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

属性

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBBTKJWIBQMY-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175160
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Anatibant is a new potent and selective non-peptide antagonist of the bradyknin B2 receptor. Anatibant crosses the blood brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury. The underlying mechanisms are still not well understood. So far bradykinin B2 receptor-mediated neuroprotection was mainly explained by the reduction of vascular permeability and subsequent reduction of post-ischemic or post-traumatic brain edema.
Record name Anatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Anatibant

CAS RN

209733-45-9
Record name Anatibant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANATIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anatibant
Reactant of Route 2
Anatibant
Reactant of Route 3
Reactant of Route 3
Anatibant
Reactant of Route 4
Anatibant
Reactant of Route 5
Anatibant
Reactant of Route 6
Anatibant

Citations

For This Compound
261
Citations
A Marmarou, M Guy, L Murphey, F Roy… - Journal of …, 2005 - liebertpub.com
… subcutaneous injection of Anatibant (3.75 mg or 22.5 mg, n = 10 each) or placebo (n = 5). The primary objective was to investigate the pharmacokinetics of Anatibant; general safety, …
Number of citations: 48 www.liebertpub.com
H Shakur, P Andrews, T Asser, L Balica… - …, 2009 - trialsjournal.biomedcentral.com
… was 11.18 Anatibant versus 9.73 placebo, and mean HIREOS was 3.94 Anatibant versus … The differences between the mean levels for GCS, DRS and HIREOS in the Anatibant and …
Number of citations: 52 trialsjournal.biomedcentral.com
K Zweckberger, N Plesnila - Neuroscience letters, 2009 - Elsevier
… of bradykinin B 2 receptors by Anatibant ® also reduces the … to investigate the effect of Anatibant ® on ICP and secondary … bradykinin B 2 receptor antagonist Anatibant ® (LF 16-0687 Ms…
Number of citations: 50 www.sciencedirect.com
B Ongali, F Hellal, D Rodi, M Plotkine… - Journal of …, 2006 - liebertpub.com
… After CHT, the displacement by Anatibant Ms was higher and almost complete in the cortex, … after CHT was abolished by Anatibant Ms. It appeared that Anatibant Ms penetrated into the …
Number of citations: 22 www.liebertpub.com
VF Simmon - Trials, 2009 - trialsjournal.biomedcentral.com
Response to: The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury | Trials | Full Text … Response to …
Number of citations: 4 trialsjournal.biomedcentral.com
K Zweckberger, N Plesnila - Neurosurgery, 2006 - journals.lww.com
… Administration of anatibant … the anatibant increase of intracranial pressure, the development of secondary brain injury could be reduced. Therefore, a clinical evaluation of anatibant for …
Number of citations: 0 journals.lww.com
B Kläsner, DB Lumenta, D Pruneau, S Zausinger… - Neurochemistry …, 2006 - Elsevier
… of Anatibant Ms administered 1 h after MCAo, ie 30 min before reperfusion), (3) t = 2.5 h (first … of Anatibant Ms administered 1 h after reperfusion), (4) t = 4.5 h (first dose of Anatibant Ms …
Number of citations: 37 www.sciencedirect.com
SC Thal, S Sporer, R Schmid-Elsaesser… - Critical care …, 2009 - journals.lww.com
… The neuroprotective dosage of Anatibant in other models of … the most effective dose of Anatibant, we cannot rule out the … On the basis of the present data, we propose that Anatibant …
Number of citations: 22 journals.lww.com
A Marmarou, M Guy, L Murphey, F Roy, L Layani… - J Neurotrauma, 2005
Number of citations: 2
K Zweckberger, A Baethmann… - JOURNAL OF …, 2006 - MARY ANN LIEBERT, INC 140 …
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。